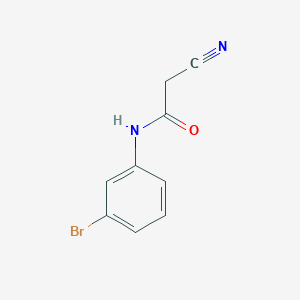
N-(3-bromophenyl)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-cyanoacetamide is an organic compound with the molecular formula C9H7BrN2O It is a derivative of cyanoacetamide, where the hydrogen atom on the nitrogen is replaced by a 3-bromophenyl group
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-cyanoacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target specific proteins such as enoyl acyl carrier protein reductase (inha) in complex with n - (4-methylbenzoyl)-4-benzylpiperidine . These proteins play a crucial role in the survival and virulence of certain bacteria, making them potential targets for antibacterial drugs .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of mycolic acids, which are essential components of the cell wall of certain bacteria . This interference can inhibit the growth and proliferation of these bacteria, leading to their eventual death .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the disruption of essential biological processes in its target organisms, thereby exerting its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-bromophenyl)-2-cyanoacetamide can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the use of 3-bromobenzoyl chloride and cyanoacetamide in the presence of a base such as triethylamine. This reaction also proceeds under reflux conditions and yields this compound as the main product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic aromatic substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. Reactions are usually performed in the presence of a catalyst such as iron(III) chloride or aluminum chloride.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include N-(3-substituted phenyl)-2-cyanoacetamides.
Electrophilic aromatic substitution: Products include nitrated, sulfonated, or halogenated derivatives of this compound.
Hydrolysis: Products include N-(3-bromophenyl)acetamide or 3-bromobenzoic acid, depending on the reaction conditions.
Comparación Con Compuestos Similares
N-(3-bromophenyl)-2-cyanoacetamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-2-cyanoacetamide: Similar structure but with the bromine atom at the para position. This positional isomer may exhibit different reactivity and biological activity.
N-(3-chlorophenyl)-2-cyanoacetamide: Similar structure but with a chlorine atom instead of bromine. The difference in halogen atoms can affect the compound’s reactivity and properties.
N-(3-bromophenyl)acetamide: Lacks the cyano group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in the combination of the cyano and bromophenyl groups, which can impart specific reactivity and potential biological activity.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUWEMQIWPEFNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
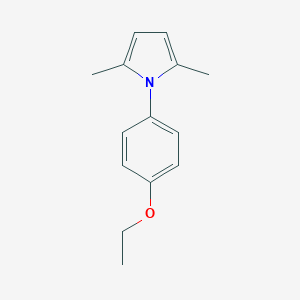
![3-[(3,4-Dichloroanilino)methyl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B461606.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B461608.png)
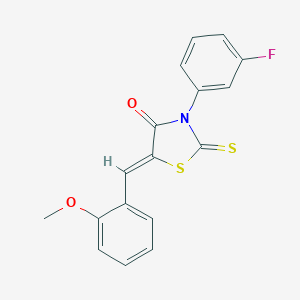
![3-[5-[(Z)-[3-(3-fluorophenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]-2-furyl]benzoic acid](/img/structure/B461612.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B461614.png)
![(5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B461615.png)
![3-Cyclohexyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B461616.png)
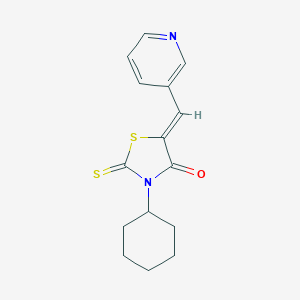
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B461620.png)
![(5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B461621.png)
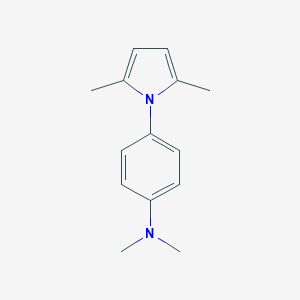
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B461624.png)
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B461626.png)
